Galactaric acid, aluminium salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Galactaric acid can be synthesized through the oxidation of galactose using nitric acid or from galacturonic acid using bromine . The aluminium salt of galactaric acid can be prepared by reacting galactaric acid with aluminium hydroxide or aluminium chloride under controlled conditions. The reaction typically involves dissolving galactaric acid in water, adding aluminium hydroxide or aluminium chloride, and adjusting the pH to facilitate the formation of the aluminium salt.
Industrial Production Methods
Industrial production of galactaric acid involves the bioconversion of d-galacturonic acid to galactaric acid using microorganisms such as Trichoderma reesei . This process can be scaled up to produce large quantities of galactaric acid, which can then be reacted with aluminium compounds to form the aluminium salt.
Chemical Reactions Analysis
Types of Reactions
Galactaric acid, aluminium salt undergoes various chemical reactions, including:
Oxidation: Galactaric acid can be oxidized to form different products such as galacturonic acid and galactonic acid.
Reduction: Reduction reactions can convert galactaric acid into its corresponding alcohols.
Substitution: Substitution reactions can occur with the carboxyl groups of galactaric acid, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alcohols or amines can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Galacturonic acid, galactonic acid.
Reduction: Corresponding alcohols.
Substitution: Esters, amides.
Scientific Research Applications
Galactaric acid, aluminium salt has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various polymers and bio-based chemicals.
Biology: Studied for its potential role in metabolic pathways and as a substrate for enzymatic reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biodegradable materials.
Industry: Utilized in the production of bio-based polymers, adhesives, and coatings.
Mechanism of Action
The mechanism of action of galactaric acid, aluminium salt involves its interaction with molecular targets such as enzymes and receptors. The aluminium ion can coordinate with various functional groups in biological molecules, affecting their structure and function. The pathways involved include enzymatic oxidation and reduction reactions, as well as interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
Glucaric acid: Another dicarboxylic acid derived from glucose, similar in structure to galactaric acid.
Adipic acid: A dicarboxylic acid used in the production of nylon, with similar applications in polymer synthesis.
Uniqueness
Galactaric acid, aluminium salt is unique due to its bio-based origin and potential for sustainable production. Unlike glucaric acid, which is derived from glucose, galactaric acid is derived from galactose, offering different reactivity and properties. Its aluminium salt form provides additional functionality, making it suitable for various industrial and research applications.
Properties
CAS No. |
84878-09-1 |
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Molecular Formula |
C18H24Al2O24 |
Molecular Weight |
678.3 g/mol |
IUPAC Name |
dialuminum;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/3C6H10O8.2Al/c3*7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h3*1-4,7-10H,(H,11,12)(H,13,14);;/q;;;2*+3/p-6/t3*1-,2+,3+,4-;; |
InChI Key |
MDBWNKIVVXMWEI-CSOHMHKPSA-H |
Isomeric SMILES |
[C@@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)[O-])O)O.[C@@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)[O-])O)O.[C@@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)[O-])O)O.[Al+3].[Al+3] |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Al+3].[Al+3] |
Origin of Product |
United States |
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